
Testosteroneisocaproat
Übersicht
Beschreibung
Androst-4-en-3-on, 17-((4-Methyl-1-oxopentyl)oxy)-, (17beta)-, auch bekannt als Testosteronisocaproat, ist ein synthetisches Ester von Testosteron. Es wird aufgrund seiner anabolen Eigenschaften häufig in der Hormonersatztherapie und im Bodybuilding eingesetzt. Die Verbindung hat die Summenformel C25H38O3 und ein Molekulargewicht von 386,6 g/mol .
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung wird als Referenzstandard in der Analytischen Chemie zur Quantifizierung von Testosteronestern in biologischen Proben verwendet.
Biologie: In der biologischen Forschung wird sie verwendet, um die Auswirkungen von Testosteron auf Muskelwachstum, Knochendichte und den gesamten Stoffwechsel zu untersuchen.
Medizin: Testosteronisocaproat wird in der Hormonersatztherapie zur Behandlung von Erkrankungen wie Hypogonadismus und verzögerter Pubertät bei Männern eingesetzt. Es wird auch zur Behandlung bestimmter Arten von Brustkrebs bei Frauen eingesetzt.
Industrie: Die Verbindung wird bei der Formulierung von anabolen Steroiden für Bodybuilding und Steigerung der sportlichen Leistungsfähigkeit verwendet .
5. Wirkmechanismus
Die Verbindung entfaltet ihre Wirkung durch Bindung an Androgenrezeptoren in den Zielgeweben. Diese Bindung aktiviert den Rezeptor, was zur Transkription spezifischer Gene führt, die die Proteinsynthese und das Muskelwachstum fördern. Die molekularen Ziele umfassen Skelettmuskulatur, Knochen und das zentrale Nervensystem. Die beteiligten Pfade sind in erster Linie der Androgenrezeptor-Signalweg und die nachgeschalteten Auswirkungen auf die Muskelproteinsynthese .
Ähnliche Verbindungen:
- Testosteronenantat
- Testosteroncypionat
- Testosteronpropionat
Vergleich:
- Testosteronenantat: Ähnliche anabole Wirkungen, jedoch eine längere Halbwertszeit im Vergleich zu Testosteronisocaproat.
- Testosteroncypionat: Hat ebenfalls eine längere Halbwertszeit und wird häufig in der Hormonersatztherapie eingesetzt.
- Testosteronpropionat: Hat eine kürzere Halbwertszeit und wird für unmittelbarere Wirkungen eingesetzt.
Einzigartigkeit: Androst-4-en-3-on, 17-((4-Methyl-1-oxopentyl)oxy)-, (17beta)- ist aufgrund seiner spezifischen Esterkette einzigartig, die ein Gleichgewicht zwischen der Wirkdauer und dem Wirkungseintritt bietet. Dies macht es sowohl für medizinische als auch für sportliche Anwendungen geeignet .
Wirkmechanismus
Target of Action
Testosterone isocaproate, like other testosterone esters, primarily targets the androgen receptor (AR) . The androgen receptor is a nuclear receptor that binds androgens, which are a group of hormones that play a role in male traits and reproductive activity.
Mode of Action
Testosterone isocaproate exerts its effects by binding to the androgen receptor . Once testosterone isocaproate binds to the AR, the receptor-ligand complex translocates to the nucleus and binds to androgen response elements (AREs) on chromosomal DNA . This binding modulates the transcription of a set of androgen-responsive genes , leading to the physiological effects of testosterone.
Biochemical Pathways
Testosterone isocaproate, as a testosterone ester, is involved in the androgen biosynthesis pathway. All androgens, including testosterone, originate from cholesterol and are converted by multiple enzymes to produce the active androgens testosterone and dihydrotestosterone (DHT) .
Pharmacokinetics
The pharmacokinetics of testosterone isocaproate, like other testosterone esters, involves absorption, distribution, metabolism, and excretion (ADME). Testosterone esters are typically administered via intramuscular injection, which bypasses first-pass metabolism in the liver, improving bioavailability .
Result of Action
The binding of testosterone isocaproate to the androgen receptor and the subsequent modulation of gene transcription leads to a range of effects at the molecular and cellular levels. These effects include the development and maintenance of male sexual characteristics and the regulation of anabolic processes .
Safety and Hazards
Abuse of testosterone, usually at doses higher than those typically prescribed and usually in conjunction with other AAS, is associated with serious safety risks affecting the heart, brain, liver, mental health, and endocrine system . The FDA has approved new changes to testosterone labeling regarding the risks associated with abuse and dependence of testosterone and other anabolic androgenic steroids (AAS) .
Zukünftige Richtungen
Testosterone replacement therapy has seen significant advancements in recent years, with newer treatment modalities being introduced, including transdermal patches and gels . The development of a mucoadhesive sustained-release buccal tablet is the latest innovation . The availability of new treatment modalities has helped to renew interest in the management of male hypogonadism .
Biochemische Analyse
Biochemical Properties
Testosterone isocaproate is a testosterone ester with improved bioavailability and metabolic half-life compared to the endogenous hormone . It binds to the androgen receptor (AR), and the ligand-receptor complex translocates to the nucleus and binds to androgen response elements (AREs) on chromosomal DNA, thereby modulating transcription of a set of androgen-responsive genes .
Cellular Effects
As a testosterone derivative, it is expected to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of testosterone isocaproate involves binding to the androgen receptor (AR). The ligand-receptor complex then translocates to the nucleus and binds to androgen response elements (AREs) on chromosomal DNA, thereby modulating the transcription of a set of androgen-responsive genes .
Temporal Effects in Laboratory Settings
As a testosterone ester, it is expected to have a prolonged effect compared to testosterone itself .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Androst-4-en-3-on, 17-((4-Methyl-1-oxopentyl)oxy)-, (17beta)- beinhaltet typischerweise die Veresterung von Testosteron mit 4-Methylvaleriansäure. Die Reaktion wird durch eine Säure oder Base katalysiert und erfordert wasserfreie Bedingungen, um eine Hydrolyse zu verhindern. Die Reaktion lässt sich wie folgt darstellen: [ \text{Testosteron} + \text{4-Methylvaleriansäure} \rightarrow \text{Androst-4-en-3-on, 17-((4-Methyl-1-oxopentyl)oxy)-, (17beta)-} + \text{Wasser} ]
Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion dieser Verbindung großtechnische Veresterungsprozesse. Die Reaktion wird in einer kontrollierten Umgebung durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung fortschrittlicher Reinigungstechniken wie Umkristallisation und Chromatographie ist üblich, um das Endprodukt zu erhalten .
Arten von Reaktionen:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die zur Bildung von Ketonen und Carbonsäuren führen.
Reduktion: Reduktionsreaktionen können die Verbindung in ihren entsprechenden Alkohol umwandeln.
Substitution: Die Estergruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden unter sauren Bedingungen verwendet.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden unter wasserfreien Bedingungen verwendet.
Substitution: Nucleophile wie Amine oder Alkohole können in Gegenwart einer Base verwendet werden.
Hauptprodukte:
Oxidation: Bildung von 17-Ketoderivaten und Carbonsäuren.
Reduktion: Bildung von 17-Hydroxyderivaten.
Substitution: Bildung verschiedener Esterderivate, abhängig von dem verwendeten Nucleophil.
Vergleich Mit ähnlichen Verbindungen
- Testosterone enanthate
- Testosterone cypionate
- Testosterone propionate
Comparison:
- Testosterone enanthate: Similar anabolic effects but has a longer half-life compared to testosterone isocaproate.
- Testosterone cypionate: Also has a longer half-life and is commonly used in hormone replacement therapy.
- Testosterone propionate: Has a shorter half-life and is used for more immediate effects.
Uniqueness: Androst-4-en-3-one, 17-((4-methyl-1-oxopentyl)oxy)-, (17beta)- is unique due to its specific ester chain, which provides a balance between the duration of action and the onset of effects. This makes it suitable for both medical and athletic applications .
Eigenschaften
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O3/c1-16(2)5-10-23(27)28-22-9-8-20-19-7-6-17-15-18(26)11-13-24(17,3)21(19)12-14-25(20,22)4/h15-16,19-22H,5-14H2,1-4H3/t19-,20-,21-,22-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYHLSBUTAPNGT-BKWLFHPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046806 | |
| Record name | Testosterone isocaproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15262-86-9 | |
| Record name | Testosterone isocaproate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15262-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Testosterone isocaproate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015262869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Testosterone isocaproate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16002 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 15262-86-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26641 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Testosterone isocaproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxyandrost-4-ene-3-one 4-methylvalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TESTOSTERONE ISOCAPROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8ST05GYDM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


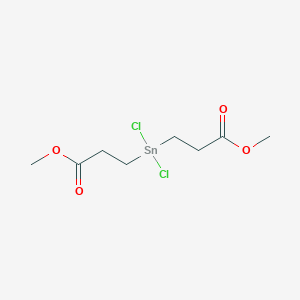
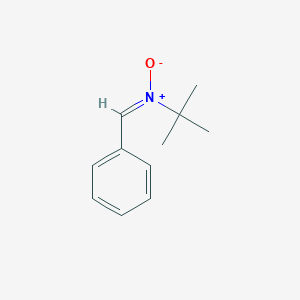
![Butanedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)-2-propanol](/img/structure/B159195.png)

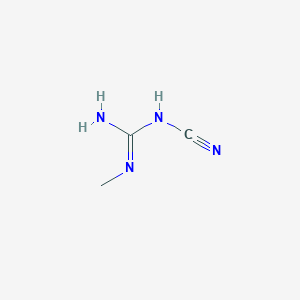
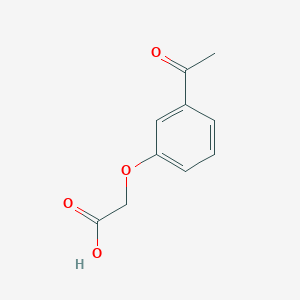
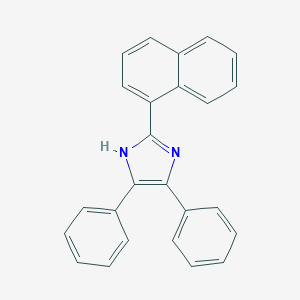
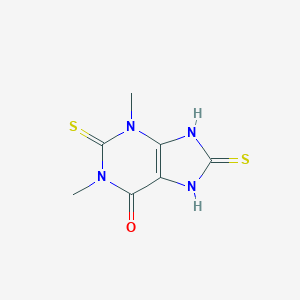
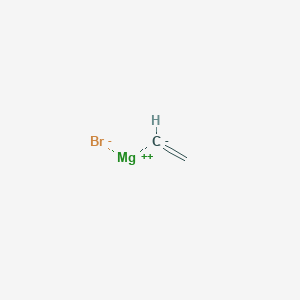
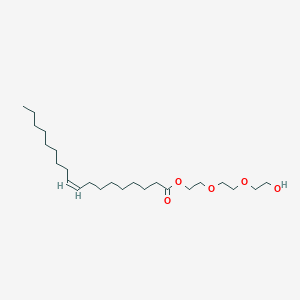
![2-[(p-Methoxyphenyl)azo]acetoacetanilide](/img/structure/B159211.png)

![3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide](/img/structure/B159214.png)

